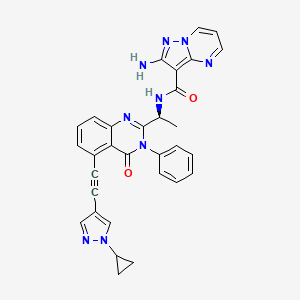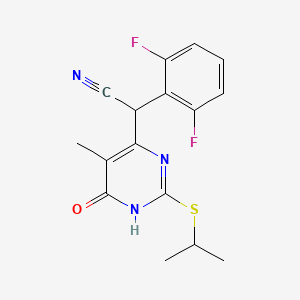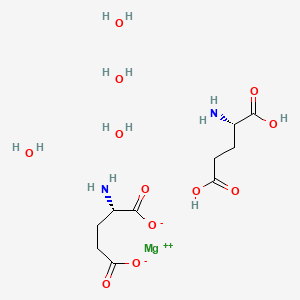
magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate is a complex compound that combines magnesium ions with (2S)-2-aminopentanedioate and (2S)-2-aminopentanedioic acid in a tetrahydrate form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate typically involves the reaction of magnesium salts with (2S)-2-aminopentanedioic acid in an aqueous solution. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the tetrahydrate complex. The process may involve the following steps:
- Dissolving magnesium salts (e.g., magnesium acetate) in water.
- Adding (2S)-2-aminopentanedioic acid to the solution.
- Adjusting the pH to a specific range to facilitate the reaction.
- Allowing the solution to crystallize, forming the tetrahydrate complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reaction conditions are carefully monitored and controlled. The use of high-purity reagents and advanced crystallization techniques ensures the consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions may involve the addition of reducing agents, resulting in the reduction of specific functional groups within the compound.
Substitution: Substitution reactions can occur where specific atoms or groups within the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate has diverse applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its role in drug formulations.
Industry: It can be utilized in the production of specialized materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate involves its interaction with specific molecular targets and pathways. The magnesium ions may play a role in stabilizing the compound and facilitating its interactions with other molecules. The (2S)-2-aminopentanedioate and (2S)-2-aminopentanedioic acid components may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other magnesium complexes with amino acids or carboxylic acids, such as magnesium acetate tetrahydrate and magnesium diethanoate tetrahydrate.
Uniqueness
What sets magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate apart is its specific combination of magnesium ions with (2S)-2-aminopentanedioate and (2S)-2-aminopentanedioic acid, along with its tetrahydrate form
Properties
Molecular Formula |
C10H24MgN2O12 |
|---|---|
Molecular Weight |
388.61 g/mol |
IUPAC Name |
magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate |
InChI |
InChI=1S/2C5H9NO4.Mg.4H2O/c2*6-3(5(9)10)1-2-4(7)8;;;;;/h2*3H,1-2,6H2,(H,7,8)(H,9,10);;4*1H2/q;;+2;;;;/p-2/t2*3-;;;;;/m00...../s1 |
InChI Key |
ZWCGDRSVJYJGFY-GYDBBPQESA-L |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.C(CC(=O)[O-])[C@@H](C(=O)[O-])N.O.O.O.O.[Mg+2] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.C(CC(=O)[O-])C(C(=O)[O-])N.O.O.O.O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


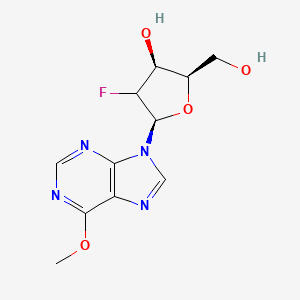
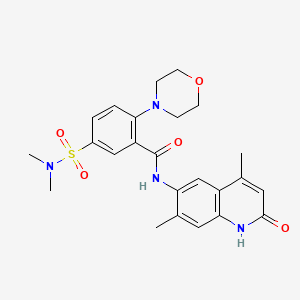
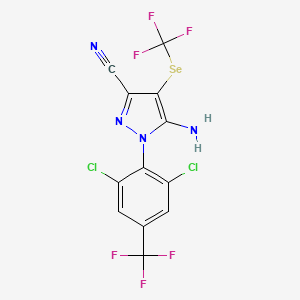
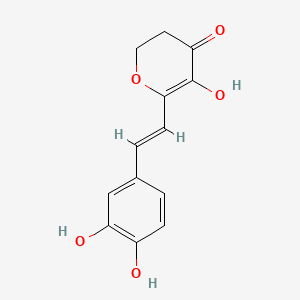
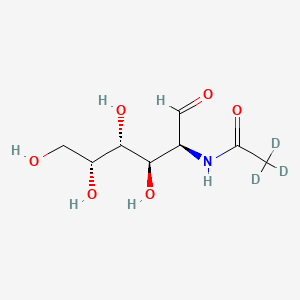
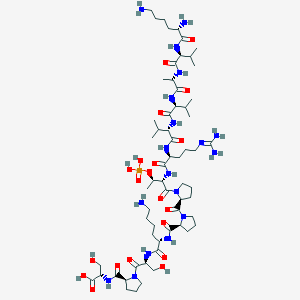
![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)
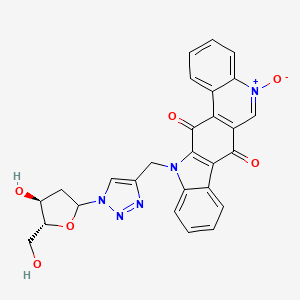
![2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine](/img/structure/B12397302.png)
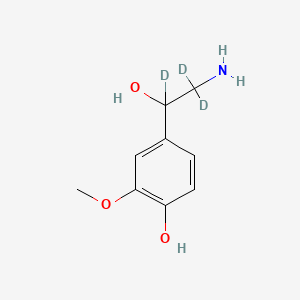
![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)
